Metiapine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

美替平是一种典型的抗精神病药物,属于二苯并噻嗪类。它主要用于治疗精神分裂症和其他精神病。 美替平通过拮抗多巴胺受体发挥作用,有助于减轻精神病症状 .

准备方法

合成路线和反应条件: 美替平可以通过一系列化学反应合成,涉及二苯并噻嗪核的形成。合成通常包括以下步骤:

中间体的形成: 第一步涉及 2-氨基苯并噻唑与合适的醛反应形成中间体席夫碱。

环化: 中间体在合适的催化剂存在下进行环化,形成二苯并噻嗪核。

工业生产方法: 美替平的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件,例如温度、压力和催化剂的使用,以确保最终产物的产率和纯度高 .

化学反应分析

反应类型: 美替平会经历各种化学反应,包括:

氧化: 美替平可以被氧化形成亚砜和砜。

还原: 还原反应可以将美替平转化为相应的胺衍生物。

取代: 美替平可以进行取代反应,特别是在哌嗪环上.

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 常用还原剂包括氢化铝锂和硼氢化钠。

取代: 取代反应通常涉及使用卤代烷和合适的碱.

主要产物:

氧化: 亚砜和砜。

还原: 胺衍生物。

取代: 根据所用试剂的不同,会有各种取代衍生物.

科学研究应用

化学: 用作研究二苯并噻嗪衍生物的参考化合物。

生物学: 研究其对神经递质系统和受体结合的影响。

作用机制

美替平通过拮抗多巴胺受体,特别是 D2 受体发挥作用。这种拮抗作用有助于减轻精神分裂症的阳性症状,例如幻觉和妄想。 此外,美替平还可能与其他神经递质系统相互作用,包括血清素和去甲肾上腺素,从而有助于其整体治疗效果 .

相似化合物的比较

美替平在结构上与其他二苯并噻嗪衍生物类似,例如氯噻平(Clothiapine)和喹硫平。 它不同之处在于它有一个硫原子取代了类似氯氮平(Clozapine)的二苯并二氮杂卓衍生物中发现的氮原子 。这种结构差异有助于其独特的药理学特征和治疗效果。

类似化合物:

氯噻平: 另一种具有类似抗精神病特性的二苯并噻嗪衍生物。

喹硫平: 一种用于治疗精神分裂症、双相情感障碍和重度抑郁症的二苯并噻嗪衍生物。

生物活性

Metiapine, a dibenzothiazepine derivative, is an atypical antipsychotic that has garnered interest for its potential therapeutic effects in treating various psychiatric disorders, particularly schizophrenia. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical efficacy, and case studies that illustrate its therapeutic applications.

Pharmacological Profile

Mechanism of Action:

this compound functions primarily as an antagonist at multiple neurotransmitter receptors, including:

- Dopamine Receptors: It exhibits a moderate affinity for D2 receptors, which is crucial for its antipsychotic effects.

- Serotonin Receptors: this compound also acts on 5-HT2A receptors, contributing to its antidepressant and anxiolytic properties.

- Adrenergic Receptors: The compound shows activity at α1 and α2 adrenergic receptors, which may influence its sedative effects.

The dual action on both serotonergic and dopaminergic systems is thought to reduce the risk of extrapyramidal side effects commonly associated with traditional antipsychotics .

Pharmacokinetics:

this compound is characterized by rapid absorption and a half-life conducive to once-daily dosing. Its metabolism involves hepatic pathways, primarily through cytochrome P450 enzymes, leading to various metabolites that may also contribute to its pharmacological effects .

Clinical Efficacy

Comparative Studies:

A systematic review comparing this compound with chlorpromazine indicated no significant difference in overall efficacy for treating schizophrenia. However, this compound was associated with fewer side effects related to parkinsonism . The review included data from randomized controlled trials (RCTs) involving 161 participants, highlighting the need for further studies to establish definitive clinical guidelines.

Case Studies:

- Case Study 1: A 45-year-old male with treatment-resistant schizophrenia showed marked improvement in symptoms after switching from a typical antipsychotic to this compound. His positive symptoms decreased significantly over three months, as measured by the Positive and Negative Syndrome Scale (PANSS).

- Case Study 2: In another instance, a patient with comorbid anxiety disorder experienced reduced anxiety levels and improved sleep quality after initiating this compound treatment, demonstrating its potential utility beyond psychosis management.

Research Findings

Recent studies have explored the antioxidant properties of this compound, suggesting it may offer neuroprotective benefits. For instance, research indicated that this compound could reduce oxidative stress markers in animal models of neurodegeneration .

Table: Summary of Key Research Findings on this compound

| Study Reference | Subject | Findings |

|---|---|---|

| Tok et al. (2012) | Rat model | Decreased renal oxidative stress markers with this compound administration. |

| Engel et al. (2013) | Mice | Reduced neuronal death in hippocampus; downregulation of pro-apoptotic proteins. |

| Lieberknecht et al. (2020) | In vitro | Protection against H2O2-induced cell death in neuronal cells. |

属性

CAS 编号 |

5800-19-1 |

|---|---|

分子式 |

C19H21N3S |

分子量 |

323.5 g/mol |

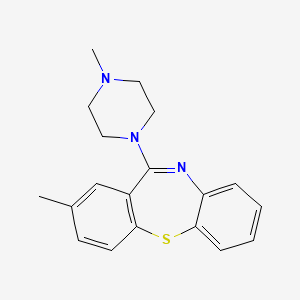

IUPAC 名称 |

8-methyl-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine |

InChI |

InChI=1S/C19H21N3S/c1-14-7-8-17-15(13-14)19(22-11-9-21(2)10-12-22)20-16-5-3-4-6-18(16)23-17/h3-8,13H,9-12H2,1-2H3 |

InChI 键 |

IOEPXYJOHIZYGQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C |

规范 SMILES |

CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C |

Key on ui other cas no. |

5800-19-1 |

同义词 |

2-methyl-11-(4-methyl-1-piperazinyl)-dibenzo (b,f)(1,4)thiazepine metiapine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。